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Compound of Interest

Compound Name: Denfivontinib

Cat. No.: B612022 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information on lenvatinib drug-drug interaction (DDI) studies. The

following troubleshooting guides and frequently asked questions (FAQs) address specific

issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: We are planning a study with a potent CYP3A4 inhibitor and lenvatinib. What is the

expected impact on lenvatinib pharmacokinetics?

A1: Co-administration of a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, such as

ketoconazole, is expected to cause a modest increase in lenvatinib exposure. A clinical study in

healthy volunteers showed that co-administration of ketoconazole (400 mg once daily for 18

days) with a single 5 mg dose of lenvatinib resulted in a slight increase in lenvatinib's AUC

(Area Under the Curve) and Cmax (Maximum Concentration)[1][2]. While the increase in AUC

was not considered clinically significant, the Cmax increase slightly exceeded the upper bound

for bioequivalence[1][2]. Therefore, while a dose adjustment of lenvatinib may not be

necessary, careful monitoring for potential adverse events is recommended when co-

administered with strong CYP3A4 inhibitors.

Q2: Our research involves the co-administration of lenvatinib with a CYP3A4 and P-gp inducer.

How will this affect lenvatinib's pharmacokinetic profile?
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A2: The co-administration of a strong CYP3A4 and P-gp inducer, like rifampicin, is expected to

cause a minor decrease in lenvatinib exposure. A study in healthy volunteers demonstrated

that multiple doses of rifampicin (600 mg daily for 21 days) decreased the total AUC of a single

24 mg dose of lenvatinib by 18%[3]. Interestingly, single-dose rifampicin, which primarily acts

as a P-gp inhibitor, increased the total AUC of lenvatinib by 31%[3]. The inducing effect of

multiple-dose rifampicin appears to partially counteract the initial inhibitory effect on P-gp.

Given the modest decrease in exposure with strong inducers, a dose adjustment of lenvatinib

is generally not considered necessary, but awareness of this potential interaction is important

for interpreting pharmacokinetic data.

Q3: We are designing a clinical trial where patients may be taking gastric acid-reducing agents

(e.g., proton pump inhibitors, H2 blockers). Is there a significant drug-drug interaction with

lenvatinib?

A3: Based on available information, the co-administration of gastric acid-reducing agents is not

expected to have a clinically significant effect on lenvatinib exposure. While the solubility of

some tyrosine kinase inhibitors is pH-dependent, a dedicated clinical study on this interaction

for lenvatinib has not been widely published. However, the prescribing information for lenvatinib

does not list any contraindications or dose adjustments for co-administration with acid-reducing

agents. It is always advisable to monitor for any unexpected changes in efficacy or tolerability

in patients receiving concomitant acid-reducing therapies.

Q4: Can lenvatinib be co-administered with standard chemotherapy agents like carboplatin and

paclitaxel without significant pharmacokinetic interactions?

A4: Yes, a phase 1 clinical trial in patients with non-small-cell lung cancer demonstrated that

lenvatinib can be co-administered with carboplatin and paclitaxel without a significant impact on

the pharmacokinetics of any of the individual drugs. This suggests that this combination can be

used without dose adjustments due to pharmacokinetic interactions.

Quantitative Data Summary
Table 1: Effect of Ketoconazole on Lenvatinib Pharmacokinetics
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Pharmacokinetic
Parameter

Lenvatinib Alone (5
mg)

Lenvatinib +
Ketoconazole (400
mg)

Geometric Mean
Ratio (90% CI)

AUC0-inf (ng·h/mL) 1409 1634 1.15 (1.05, 1.26)

Cmax (ng/mL) 144.5 175.5 1.19 (1.06, 1.34)

Data from a study in 18 healthy volunteers.[1][2]

Table 2: Effect of Rifampicin on Lenvatinib Pharmacokinetics

Pharmacokinetic
Parameter

Lenvatinib Alone
(24 mg)

Lenvatinib +
Single-Dose
Rifampicin (600
mg)

Lenvatinib +
Multiple-Dose
Rifampicin (600
mg)

Total Lenvatinib

AUC0-inf (% Change)
- +31% -18%

Free Lenvatinib

AUC0-inf (% Change)
- +32% -9%

Total Lenvatinib Cmax

(% Change)
- +31% 0%

Free Lenvatinib Cmax

(% Change)
- +31% +8.7%

Data from a study in 15 healthy volunteers.[3]

Experimental Protocols
1. Lenvatinib and Ketoconazole Interaction Study

Study Design: A Phase 1, single-center, randomized, open-label, two-period, crossover

study.

Participants: 18 healthy adult volunteers (18-55 years of age).
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Methodology:

Participants were randomized to one of two treatment sequences: ketoconazole followed

by placebo, or placebo followed by ketoconazole.

In the first period, participants received either ketoconazole (400 mg) or placebo orally

once daily for 18 days.

On day 5 of the first period, a single oral dose of lenvatinib (5 mg) was administered.

A washout period followed.

In the second period, participants received the alternate treatment (ketoconazole or

placebo) for 18 days, with a single 5 mg oral dose of lenvatinib on day 5.

Serial blood samples were collected up to 336 hours post-lenvatinib dose in each period to

determine the plasma concentrations of lenvatinib.

Bioanalysis: Lenvatinib plasma concentrations were measured using a validated high-

performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS)

method.

2. Lenvatinib and Rifampicin Interaction Study

Study Design: A Phase 1, open-label, single-sequence, three-period study.

Participants: 15 healthy adult volunteers.

Methodology:

Period 1 (Lenvatinib Alone): Participants received a single oral dose of lenvatinib (24 mg).

Period 2 (P-gp Inhibition): After a washout period, participants received a single oral dose

of rifampicin (600 mg) followed one hour later by a single oral dose of lenvatinib (24 mg).

Period 3 (CYP3A4/P-gp Induction): After another washout period, participants received

rifampicin (600 mg) orally once daily for 21 days. On day 15 of rifampicin administration, a

single oral dose of lenvatinib (24 mg) was co-administered.
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Serial blood samples were collected after each lenvatinib administration to measure

plasma concentrations of total and free lenvatinib.

Bioanalysis: Plasma concentrations of lenvatinib were determined using a validated HPLC-

MS/MS method.

3. Lenvatinib with Carboplatin and Paclitaxel Combination Study

Study Design: A Phase 1, open-label, dose-escalation study.

Participants: Patients with advanced or metastatic non-small-cell lung cancer.

Methodology:

Patients received lenvatinib orally twice daily continuously in 21-day cycles.

Carboplatin (AUC 6 mg/mL·min) and paclitaxel (200 mg/m²) were administered

intravenously on day 1 of each cycle.

The dose of lenvatinib was escalated in different cohorts of patients to determine the

maximum tolerated dose (MTD).

Pharmacokinetic blood samples for lenvatinib, carboplatin, and paclitaxel were collected

on day 1 and day 15 of the first cycle.

Bioanalysis: Plasma concentrations of the three drugs were measured using validated

analytical methods.
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Caption: Simplified metabolic pathway of lenvatinib.
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Caption: General workflow for a lenvatinib drug-drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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